REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].C([O-])(=O)C.[K+].[N:15]([O-])=O.[Na+]>CC(O)=O.O>[Cl:9][C:3]1[N:4]=[CH:5][CH:6]=[C:7]2[CH:8]=[N:15][NH:1][C:2]=12 |f:1.2,3.4|
|
Name
|
|
Quantity
|
10.14 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1C)Cl
|
Name
|
potassium acetate
|
Quantity
|
9.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
7.36 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 66 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature <13° C
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
STIRRING
|
Details
|
The solid was stirred over EtOAc overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (Isco (120 gram))
|
Type
|
WASH
|
Details
|
eluting with EtOAc:hexanes (0:1→1:1)
|
Reaction Time |
66 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C1NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.99 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |